molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9

O-Desmethyl Gefitinib

Cat. No.: B609716
CAS No.: 847949-49-9
M. Wt: 432.9 g/mol
InChI Key: IFMMYZUUCFPEHR-UHFFFAOYSA-N
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Description

O-Desmethyl gefitinib is a significant active metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is crucial in the field of cancer research and treatment, particularly for non-small cell lung cancer. This compound retains the inhibitory properties of gefitinib, making it a potent agent against EGFR.

Scientific Research Applications

O-Desmethyl gefitinib has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.

    Biology: In cellular and molecular biology, it serves as a tool to study EGFR signaling pathways and their role in cell proliferation and apoptosis.

    Medicine: Clinically, it is investigated for its potential in treating various cancers, particularly those resistant to gefitinib.

    Industry: In the pharmaceutical industry, it is used in the development and testing of new EGFR inhibitors.

Safety and Hazards

O-Desmethyl Gefitinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The phenomenon of ‘oncogene addiction’, whereby some cancers become highly dependent on a specific gene for their survival and proliferation, provided a rationale for targeted therapy in lung cancer . Current evidence indicates that Gefitinib monotherapy is an effective and generally well-tolerated first- or subsequent-line treatment option for patients with NSCLC and activating EGFR mutations who have not received an EGFR TKI previously .

Mechanism of Action

Target of Action

O-Desmethyl Gefitinib is a major active metabolite of Gefitinib . Its primary target is the Epidermal Growth Factor Receptor (EGFR) , which is a tyrosine kinase associated with transmembrane cell surface receptors . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound inhibits EGFR by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction prevents the intracellular phosphorylation of numerous tyrosine kinases associated with EGFR . It exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR .

Biochemical Pathways

The inhibition of EGFR by this compound affects the downstream signaling pathways associated with cell proliferation and angiogenesis . It’s important to note that this compound is 14-fold less potent than gefitinib at inhibiting egfr-stimulated cell growth .

Pharmacokinetics

Gefitinib, the parent compound of this compound, is metabolized by the cytochrome P450 isoform CYP2D6 . The formation of this compound is dependent on CYP2D6 activity . The area under the plasma concentration–time curve (AUC) values of Gefitinib and this compound were found to be 9.49 ± 3.5 and 10.6 ± 14 µM h, respectively . The systemic exposure to Gefitinib in elderly patients was slightly higher than that in younger patients .

Result of Action

The result of this compound’s action is the inhibition of EGFR, which leads to a decrease in cell proliferation and angiogenesis .

Action Environment

The action of this compound can be influenced by genetic factors. For instance, the CYP2D6 genotype was associated with CYP2D6-mediated metabolism of Gefitinib to this compound . Furthermore, the bioavailability of Gefitinib was found to be reduced by 47% when gastric pH >5 , indicating that the physiological environment can also impact the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl gefitinib typically involves the demethylation of gefitinib. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl gefitinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: The parent compound, also an EGFR inhibitor, but with a methyl group that O-Desmethyl gefitinib lacks.

    Erlotinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.

    Afatinib: A broader spectrum EGFR inhibitor that also targets other members of the ErbB family.

Uniqueness

This compound is unique due to its specific demethylated structure, which can result in different pharmacokinetic and pharmacodynamic properties compared to gefitinib. Its formation is dependent on the activity of the enzyme CYP2D6, which can vary among individuals, potentially influencing its efficacy and safety profile .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMYZUUCFPEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461102
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-49-9
Record name o-Desmethyl gefitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL GEFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?

A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into this compound. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []

Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of this compound?

A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, this compound. [, ]

Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and this compound in biological samples?

A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and this compound in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.

Q4: Beyond its role as a metabolite, has this compound demonstrated any significant biological activities or interactions?

A5: While this compound is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, this compound's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.

Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for this compound levels?

A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in this compound levels in elderly patients.

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